

The Expanding Frontier of Carbonic Anhydrase Inhibition: A Patent Landscape Analysis

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 24

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of carbonic anhydrase (CA) inhibitors is undergoing a significant transformation, driven by the expanding understanding of the diverse physiological and pathological roles of the 15 human carbonic anhydrase isoforms. While historically dominated by treatments for glaucoma, the focus has intensely shifted towards oncology, with a particular emphasis on targeting tumor-associated isoforms CA IX and XII. This guide provides a comprehensive overview of the current patent landscape, key therapeutic applications, and the experimental methodologies underpinning the discovery of novel CA inhibitors.

The Shifting Patent Landscape: From Ophthalmology to Oncology

The majority of recent patent activity for carbonic anhydrase inhibitors is concentrated on the design, synthesis, and novel delivery mechanisms for treatments in glaucoma and cancer.^{[1][2]} While glaucoma has been a long-standing therapeutic area for CA inhibitors, the discovery of the role of specific isoforms in tumor biology has spurred a surge in cancer-focused research and patent filings.^{[2][3]} The development of isoform-specific inhibitors is a critical theme, aiming to minimize off-target effects and improve therapeutic efficacy.^{[2][4]}

Patent Filing Trends

While precise, aggregated statistics on the annual number of patent filings are not readily available in public documents, qualitative analysis of patent reviews indicates a sustained and

growing interest in CA inhibitors, particularly from 2011 onwards.^{[2][3][4]} A significant portion of this activity is directed towards novel chemical entities and formulations with improved specificity.

Leading Assignees in Carbonic Anhydrase Inhibitor Patents

Identifying the top patent assignees with exact quantitative data from public searches is challenging. However, consistent mention in scientific and patent literature points to a mix of academic institutions and pharmaceutical companies driving innovation. The University of Florence, particularly the research group of Prof. Claudiu T. Supuran, is a prolific contributor to the field, with numerous patents and publications. Pharmaceutical companies with a focus on ophthalmology and oncology are also key players.

Distribution of Patents by Therapeutic Area

The patent landscape for CA inhibitors is predominantly bifurcated between glaucoma and oncology. A smaller but significant number of patents also explore applications in neurological disorders, anti-obesity treatments, and as anti-infective agents.^[5]

Therapeutic Area	Key Focus of Patented Innovations	Notable Carbonic Anhydrase Isoform Targets
Oncology	Isoform-specific small molecule inhibitors (sulfonamides, coumarins), monoclonal antibodies, antibody-drug conjugates, and novel drug delivery systems for targeting hypoxic tumors.[2][3]	CA IX, CA XII
Glaucoma	Novel topical formulations of existing and new sulfonamide-based inhibitors to reduce intraocular pressure with fewer systemic side effects.[6]	CA II, CA IV, CA XII
Neurological Disorders	Exploration of CA inhibitors for epilepsy, neuropathic pain, and cerebral ischemia.[5][7]	Various isoforms, including CA II, CA VII
Anti-obesity	Development of inhibitors targeting metabolic CA isoforms.[5]	CA VA, CA VB
Anti-infectives	Targeting CAs in pathogens like bacteria and fungi.[5][7]	Pathogen-specific CA isoforms

Core Structural Classes of Novel Carbonic Anhydrase Inhibitors

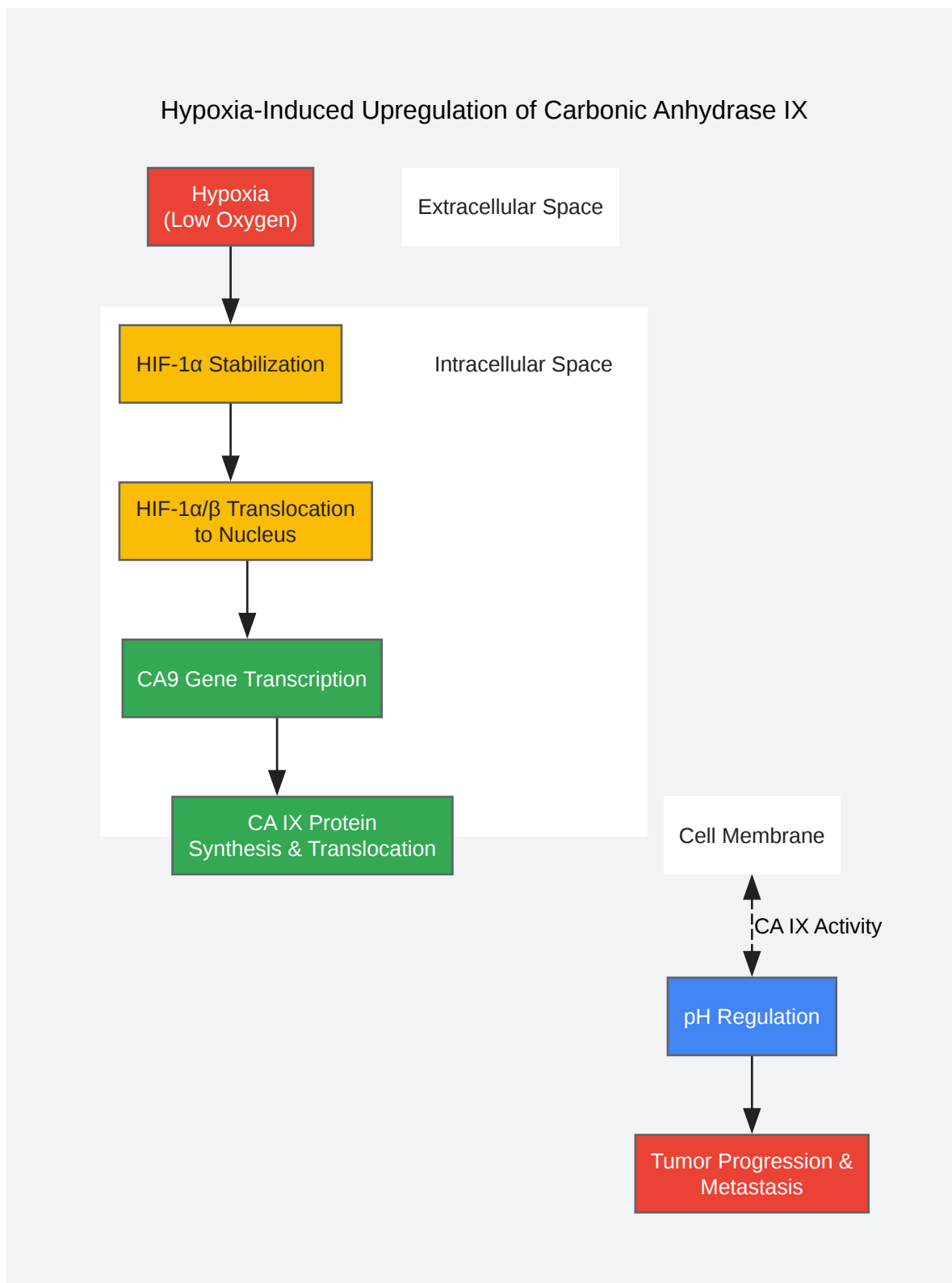
The quest for potent and selective CA inhibitors has led to the exploration of diverse chemical scaffolds. While sulfonamides remain a cornerstone, significant efforts are being made to develop non-classical inhibitors to overcome issues like sulfonamide allergies and lack of isoform specificity.[2]

Structural Class	Description	Examples
Sulfonamides, Sulfamides, and Sulfamates	The most established class of CA inhibitors, acting by binding to the zinc ion in the enzyme's active site.[3] Much of the recent patent activity focuses on modifications to the sulfonamide scaffold to enhance isoform selectivity.	Acetazolamide, Dorzolamide, Brinzolamide, SLC-0111[3]
Coumarins and Derivatives	A class of non-classical inhibitors that bind at the entrance of the active site, acting as a "plug".[3] They often exhibit high selectivity for tumor-associated isoforms.	
Monoclonal Antibodies (mAbs) & Antibody-Drug Conjugates (ADCs)	A newer therapeutic modality targeting the extracellular domain of transmembrane CAs like CA IX.[3] ADCs combine the specificity of an antibody with the potency of a cytotoxic drug.	
Benzoxaboroles	A class of boron-containing compounds that have shown promise as CA inhibitors.[3]	
Selenols	Selenium-containing compounds that have been investigated for their CA inhibitory activity.[3]	

Key Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX (CA IX) in the Hypoxia Signaling Pathway

Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 α (HIF-1 α) is stabilized.[8] HIF-1 α then translocates to the nucleus and induces the expression of numerous genes, including CA9, which codes for carbonic anhydrase IX.[8][9] CA IX, a transmembrane protein, plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the hydration of extracellular CO₂ to bicarbonate and protons, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[9][10]

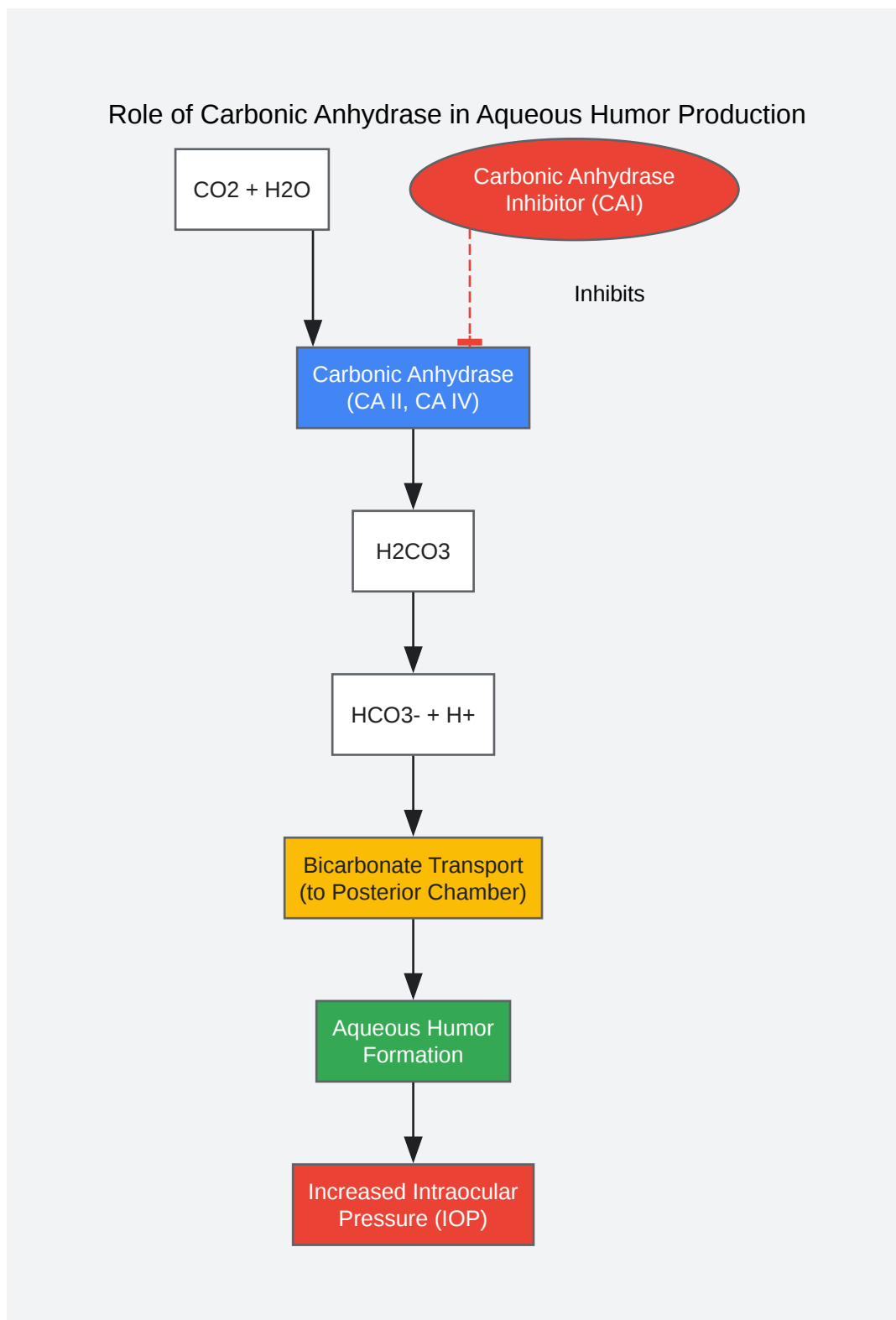


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Caption: Hypoxia-induced upregulation of Carbonic Anhydrase IX.

Carbonic Anhydrase in Glaucoma Pathophysiology

In the eye, carbonic anhydrase (primarily CA II and CA IV) in the ciliary epithelium plays a key role in the production of aqueous humor.^[11] The enzyme catalyzes the formation of bicarbonate ions, which are then transported into the posterior chamber, leading to the osmotic movement of water and the formation of aqueous humor. Inhibition of carbonic anhydrase reduces the production of aqueous humor, thereby lowering intraocular pressure, a major risk factor for glaucoma.^[11]

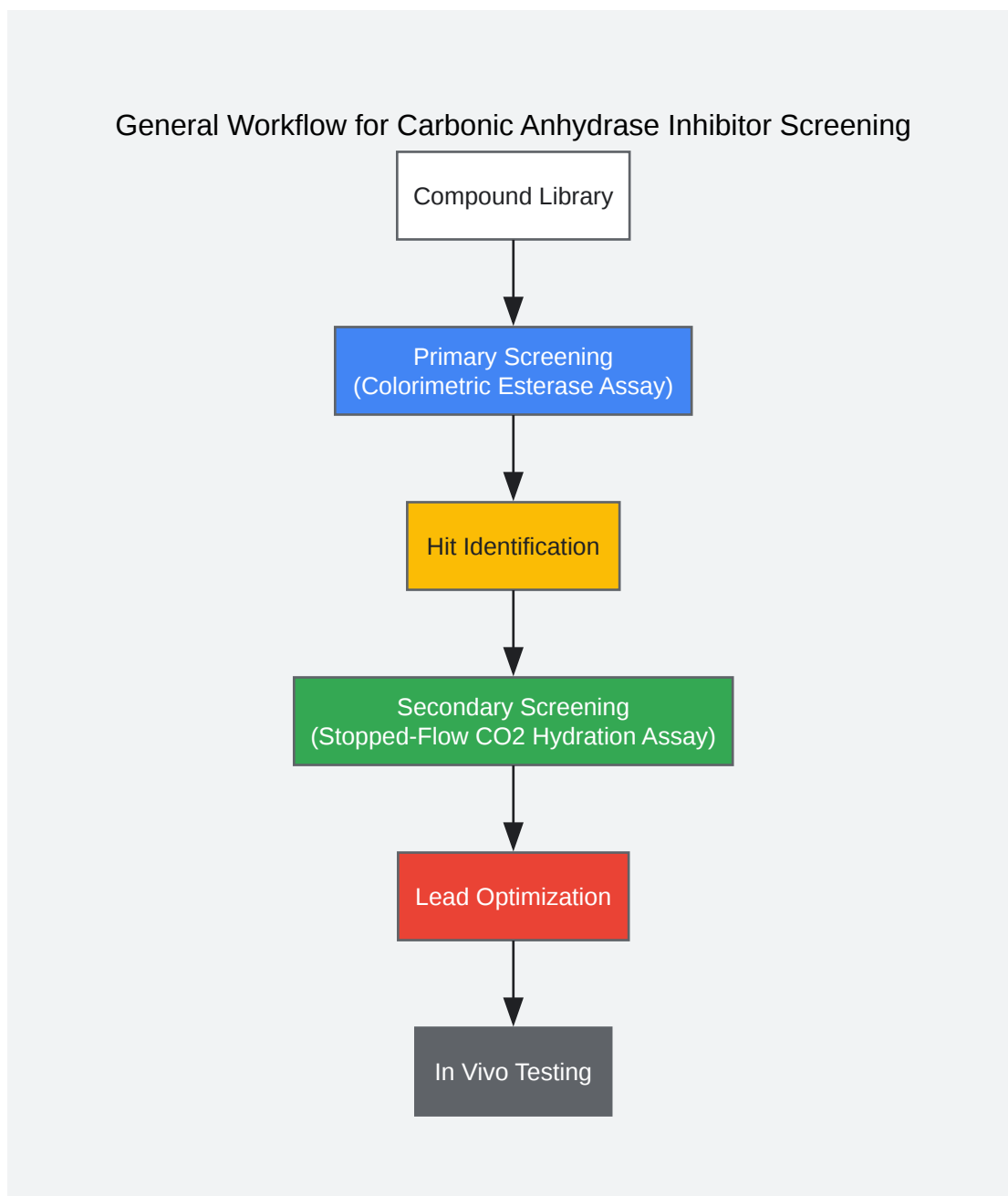


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Caption: Mechanism of carbonic anhydrase in aqueous humor formation.

Experimental Workflow for Carbonic Anhydrase Inhibitor Screening

The discovery of novel CA inhibitors relies on robust screening assays. A common workflow involves an initial high-throughput screening using a colorimetric assay, followed by more detailed kinetic analysis of promising candidates using the stopped-flow CO₂ hydration assay.



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Caption: Workflow for screening carbonic anhydrase inhibitors.

Detailed Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of CO₂.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.

Materials:

- Stopped-flow spectrophotometer
- Purified carbonic anhydrase isoform
- Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-8.3)[1]
- pH indicator (e.g., phenol red, p-nitrophenol)[1]
- CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)[1]
- Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
- Standard inhibitor (e.g., acetazolamide)

Procedure:

- Reagent Preparation:
 - Prepare the buffer solution containing the pH indicator at the desired concentration.
 - Prepare a stock solution of the purified CA enzyme in the buffer.
 - Prepare serial dilutions of the test inhibitor and the standard inhibitor.

- Prepare CO₂-saturated water immediately before the experiment and keep it on ice.^[1]
- Assay Execution:
 - One syringe of the stopped-flow instrument is filled with the CO₂-saturated water.
 - The other syringe is filled with the buffer solution containing the enzyme, pH indicator, and the test inhibitor at various concentrations.
 - The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
 - The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).
- Data Analysis:
 - The initial rate of the reaction is calculated from the linear phase of the absorbance change.
 - The percentage of inhibition is calculated for each inhibitor concentration.
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
 - Kinetic parameters such as K_i can be determined by performing the assay at different substrate concentrations and using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Colorimetric Esterase Activity Assay

This assay is a simpler, higher-throughput alternative to the stopped-flow method, suitable for primary screening of large compound libraries.^{[12][13]}

Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme can hydrolyze certain ester substrates, such as p-nitrophenyl acetate (p-NPA), to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically at 405 nm.^{[12][13]}

Inhibitors of the CO₂ hydration activity of CA also inhibit its esterase activity.

Materials:

- 96-well microplate reader
- Purified carbonic anhydrase isoform
- Assay buffer (e.g., Tris-SO₄, pH 7.4)[13]
- Substrate: p-nitrophenyl acetate (p-NPA)[13]
- Test inhibitor compounds
- Standard inhibitor (e.g., acetazolamide)[12]

Procedure:

- Reagent Preparation:
 - Prepare the assay buffer.
 - Prepare a stock solution of the CA enzyme in the assay buffer.
 - Prepare a stock solution of p-NPA in a solvent like acetonitrile.[13]
 - Prepare serial dilutions of the test inhibitors and the standard inhibitor.
- Assay in 96-well plate:
 - Add the assay buffer, enzyme solution, and inhibitor solution to the wells of a 96-well plate.
 - Include controls for no enzyme (blank), enzyme with no inhibitor (positive control), and enzyme with a standard inhibitor.
 - Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.[12]
[14]
 - Initiate the reaction by adding the p-NPA substrate solution to all wells.
- Measurement and Data Analysis:

- Measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).[12]
- Calculate the rate of the reaction (change in absorbance over time) for each well.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
- Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The patent landscape for novel carbonic anhydrase inhibitors is dynamic and expanding, with a clear trajectory towards the development of highly selective inhibitors for oncology. The availability of crystal structures for various CA isoforms has significantly advanced structure-based drug design, leading to a variety of new chemical entities.[2] Future innovations are likely to focus on non-classical inhibitors to circumvent the limitations of sulfonamides, as well as on novel drug delivery systems and combination therapies to enhance therapeutic efficacy in both cancer and glaucoma.[3][6] The continued exploration of the diverse roles of carbonic anhydrases in health and disease will undoubtedly unveil new therapeutic opportunities and further shape the patent landscape in the years to come.

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References

- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibitors: a review on the progress of patent literature (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on carbonic anhydrase inhibitors: a patent review (2008 - 2011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
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